3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine
Description
3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine is a fluorinated aromatic amine characterized by a benzene ring substituted with three functional groups:
- Amino group (-NH₂) at position 1.
- Fluorine atom at position 4.
- Sulfonyl-linked 4,4-difluoropiperidine moiety at position 3.
The sulfonyl group (-SO₂-) bridges the benzene ring to a piperidine heterocycle, which is further substituted with two fluorine atoms at the 4-position.
Properties
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-9-2-1-8(15)7-10(9)19(17,18)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQRYTWTNAXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoro groups.
Sulfonylation: Introduction of the sulfonyl group to the piperidine ring using reagents like sulfonyl chlorides under basic conditions.
Amination: Coupling the sulfonylated piperidine with a fluorinated aniline derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine ring.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluorine atoms or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, such compounds could be investigated for their potential as pharmaceutical agents, particularly if they exhibit bioactivity against specific targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine with analogous compounds:
Key Observations:
- Molecular Complexity : The target compound exhibits a higher molecular weight (295.07 g/mol) compared to simpler analogs like 4-fluoroaniline (111.12 g/mol) due to the sulfonyl-piperidine substituent.
- Solubility : The sulfonyl and piperidine groups likely reduce water solubility relative to 4-fluoroaniline (33 g/L), though exact data is unavailable. This aligns with trends seen in DCMU, which has low solubility due to its urea and dichlorophenyl groups .

Comparison with DCMU
DCMU (Diuron) is a known photosystem II inhibitor with an IC₅₀ of 0.15 μmol/L in spinach chloroplasts . While the target compound’s activity remains unstudied, structural differences suggest divergent mechanisms:
- Sulfonamide vs. Urea Backbone : The sulfonyl-piperidine group may engage in hydrogen bonding or steric interactions distinct from DCMU’s urea moiety.
- Fluorine Effects : The difluoropiperidine group could enhance lipid membrane penetration compared to DCMU’s chlorinated aromatic system.
Comparison with 4-Fluoroaniline
4-Fluoroaniline, a basic aromatic amine, lacks the sulfonyl-piperidine group and is primarily used as a pharmaceutical intermediate. Key contrasts include:
- Reactivity: The amino group in 4-fluoroaniline is more nucleophilic, making it prone to electrophilic substitution. In contrast, the sulfonyl group in the target compound may stabilize the aromatic ring against such reactions.
- Applications : 4-Fluoroaniline’s simplicity limits its utility in targeted therapies, whereas the target compound’s complexity may enable selective receptor modulation .
Biological Activity
3-(4,4-Difluoro-piperidine-1-sulfonyl)-4-fluoro-phenylamine is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a difluorinated piperidine ring and a sulfonamide group, suggests a range of biological activities that warrant detailed investigation.
- IUPAC Name: 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline
- Molecular Formula: C11H13F3N2O2S
- Molecular Weight: 294.30 g/mol
-
Chemical Structure:
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
Study on Antiviral Activity
A study examining various piperidine derivatives found that certain modifications led to increased protection against viral infections. For example, compounds similar to this compound exhibited moderate antiviral activity against Coxsackievirus B and Herpes Simplex Virus .
Antimicrobial Evaluation
Another study highlighted the antimicrobial properties of piperidine derivatives. The compounds were tested against Staphylococcus aureus and Escherichia coli, with some derivatives showing significant inhibitory concentrations (MIC values) lower than traditional antibiotics like ciprofloxacin .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-fluoroaniline |
| Molecular Weight | 294.30 g/mol |
| Antiviral Activity | Moderate protection against CVB-2 and HSV-1 |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| DPP-IV Inhibition Potential | Similar compounds show promise in diabetes management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

